molecular formula C15H12FIO3 B2665958 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 428847-21-6

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B2665958
CAS No.: 428847-21-6
M. Wt: 386.161
InChI Key: PQBRYEZHHYAWOH-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by three key functional groups:

  • A 2-fluorobenzyloxy group at the 4-position of the benzene ring.
  • An iodo substituent at the 3-position.
  • A methoxy group at the 5-position.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBRYEZHHYAWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a methoxybenzaldehyde derivative, followed by the introduction of the fluorobenzyl group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The fluorobenzyl group and iodine atom can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and stability, further modulating its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key differences between 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde and its analogues:

Compound Name Substituents (Position) Key Differences vs. Target Compound Potential Implications
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde 3-OCH₃, 4-(2-F-BnO), no iodine Lacks iodine at 3-position Reduced reactivity in coupling reactions
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 3-Br, 5-OCH₂CH₃, 4-(2-F-BnO) Bromine (vs. iodine), ethoxy (vs. methoxy) Lower molecular weight; increased lipophilicity
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde 4-Cl-BnO, 3-OCH₃ Chlorine (para) vs. fluorine (ortho) on benzyl Altered steric/electronic effects
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde 2-Cl,4-F-BnO, 3-OCH₂CH₃ Dichloro-fluoro substitution; ethoxy group Enhanced steric hindrance; solubility changes
Key Observations:

Halogen Effects :

  • Iodine (target compound) offers superior leaving-group ability compared to bromine or chlorine, making it more reactive in nucleophilic aromatic substitution or cross-coupling reactions .
  • Fluorine (2-fluorobenzyl group) introduces electron-withdrawing effects, stabilizing the benzaldehyde moiety and influencing intermolecular interactions .

Biological Activity

4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde (CAS Number: 428847-21-6) is an organic compound with a complex structure that includes a methoxy group, an iodine atom, and a fluorobenzyl ether. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. Understanding its biological activity is crucial for its application in research and development.

  • Molecular Formula : C15H12FIO3
  • Molecular Weight : 386.161 g/mol
  • Chemical Class : Aldehyde

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Iodination of Methoxybenzaldehyde : The initial step often involves the iodination of a methoxy-substituted benzaldehyde.
  • Etherification : The introduction of the fluorobenzyl group through etherification reactions.
  • Reaction Conditions : Strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate these reactions.

The biological activity of this compound is influenced by its structural components:

  • Fluorobenzyl Group : This moiety can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
  • Iodine Atom : The iodine can participate in various binding interactions, which may affect the compound's reactivity and biological targets.
  • Methoxy Group : This group may influence solubility and stability, further modulating the compound's effects in biological systems .

Research Findings

Recent studies have explored the biological implications of similar compounds, but specific data on this compound remain limited. However, related compounds have shown promising results in various assays:

  • Inhibition Studies : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes or pathways, such as p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses .
  • Binding Affinity : Preliminary studies suggest that modifications in fluorinated compounds can significantly alter binding affinities to biological targets, indicating that this compound could exhibit similar behavior .

Potential Applications

This compound may find applications in:

  • Medicinal Chemistry : As a precursor for synthesizing pharmaceutical agents.
  • Biochemical Assays : Serving as a probe to study biological pathways.
  • Organic Synthesis : Acting as a building block for more complex molecules.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-[Fluorophenyl]methoxybenzaldehydeFluorophenyl groupModerate inhibition of MAPK
4-[Chlorobenzyl]methoxybenzaldehydeChlorobenzyl groupLower activity than fluorinated analogs
4-[Iodobenzyl]methoxybenzaldehydeIodobenzyl groupPotential for enhanced reactivity

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